2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-11-6-8-12(9-7-11)17(22)16-13-4-2-3-5-14(13)23-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMGVVAOJLPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The benzo[b]thiophene nucleus is typically synthesized via cyclocondensation reactions. A validated method involves reacting 4-methylbenzaldehyde derivatives with ethyl thioglycolate under basic conditions:
- Combine 4-methyl-2-fluorobenzaldehyde (14.9 mmol), ethyl thioglycolate (16.5 mmol), and triethylamine (45 mmol) in anhydrous DMSO.
- Stir at 80°C for 2 hours, followed by overnight stirring at room temperature.
- Quench with ice/water, filter the precipitate, and recrystallize from methanol.
This yields ethyl 6-fluoro-4-methylbenzo[b]thiophene-2-carboxylate , which can be hydrogenated to the tetrahydro derivative using H₂/Pd-C in ethanol.
Functionalization at Position 3
To introduce the 4-methylbenzoyl group, Friedel-Crafts acylation is employed, albeit with modifications for the tetrahydro system’s reduced aromaticity:
Procedure:
- Dissolve 4,5,6,7-tetrahydrobenzo[b]thiophene (10 mmol) in dry dichloromethane.
- Add 4-methylbenzoyl chloride (12 mmol) and AlCl₃ (15 mmol) at 0°C.
- Stir for 6 hours, quench with ice-cold HCl, and extract with DCM.
- Purify via column chromatography (hexane:EtOAc = 4:1) to isolate 3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene .
Introduction of the Amino Group at Position 2
Nitration and Reduction
The amino group is introduced through sequential nitration and reduction:
- Treat 3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene with fuming HNO₃/H₂SO₄ at 0°C.
- Isolate 2-nitro-3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene via filtration.
- Suspend the nitro compound in ethanol with 10% Pd/C.
- Apply H₂ gas (50 psi) for 12 hours.
- Filter and concentrate to obtain 2-amino-3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (yield: 78%).
Chloroacylation at Position 2
The final step involves reacting the amine with chloroacetyl chloride under Schotten-Baumann conditions:
- Dissolve 2-amino-3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (0.02 mol) in dry benzene (30 mL).
- Add chloroacetyl chloride (0.02 mol) and triethylamine (4–6 drops) dropwise at 0°C.
- Reflux for 4 hours, cool, and filter the precipitate.
- Recrystallize from ethanol to obtain the target compound (yield: 72%; m.p.: 195–197°C).
Critical Parameters:
- Solvent Choice : Benzene or dichloromethane minimizes side reactions.
- Stoichiometry : A 1:1 ratio of amine to chloroacetyl chloride prevents over-acylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis with Analogues
| Compound | Position 3 Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 4-Methylbenzoyl | 72 | 195–197 |
| 3-Cyano Analogue | Cyano | 80 | 210–212 |
| 4-Ethoxybenzoyl Derivative | 4-Ethoxybenzoyl | 68 | 185–187 |
The 4-methylbenzoyl group enhances lipophilicity (logP = 3.12) compared to the cyano analogue (logP = 2.45), impacting bioavailability.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is used in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and selected analogs:
Key Observations :
- Cyano-substituted analogs (e.g., Analog 1 and 2) exhibit lower molar masses, which may improve solubility but reduce stability due to increased reactivity .
Reagent Comparison :
Insights :
Biological Activity
2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS Number: 565180-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C18H18ClNO2S
- Molecular Weight : 347.9 g/mol
- Structure : The compound features a chloro group and a benzothiophene moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity based on their chemical structure. A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .
Key Findings :
- Effective Against :
- Gram-positive bacteria: S. aureus, MRSA
- Fungi: Candida albicans
- Less Effective Against :
- Gram-negative bacteria: E. coli
Anticancer Activity
The benzothiophene structure is known for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The presence of the chloro and acetamide functionalities enhances interaction with biological targets involved in cancer pathways .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by the presence and position of substituents on the phenyl ring. The following table summarizes the relationship between chemical structure and biological activity:
| Compound Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | High | Moderate |
| N-(3-bromophenyl) chloroacetamide | Moderate | Low |
| 2-Chloro-N-[3-(4-methylbenzoyl)-...] | High against Gram+ | High |
Case Studies
- Antimicrobial Testing : A study conducted on various chloroacetamides demonstrated that those with higher lipophilicity were more effective at penetrating bacterial membranes, thus enhancing their antimicrobial efficacy .
- Cancer Cell Inhibition : Research on benzothiophene derivatives has shown promising results in inhibiting specific cancer cell lines, suggesting that modifications to the benzothiophene core can lead to improved anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
